
Sulfamide
Overview
Description
Sulfamide (H₂NSO₂NH₂) is a sulfur-containing compound characterized by a central sulfonamide (-SO₂NH₂) functional group. It serves as a versatile scaffold in medicinal chemistry, materials science, and catalysis. Key applications include:
- Anticonvulsant activity: Broad-spectrum efficacy in epilepsy models (e.g., JNJ-26489112) with minimal carbonic anhydrase (CA) inhibition .
- Carbonic anhydrase (CA) inhibition: Selective inhibition of isoforms like hCA I and II via zinc coordination .
- Pharmacokinetic advantages: Improved bioavailability and metabolic stability compared to artemisinin derivatives .
- Material science: Proton-conducting properties due to hydrogen-bonding networks .
Preparation Methods
Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:
SO2Cl2+2NH3→SO2(NH2)2+2HCl
Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .
Chemical Reactions Analysis
Sulfamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfamic acid.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions where one or both of the amine groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Sulfamide and its derivatives are primarily recognized for their role as enzyme inhibitors. The following sections outline specific applications in various therapeutic areas:
1.1. Enzyme Inhibition
This compound derivatives have been developed as inhibitors for several important enzymes, including:
- Carbonic Anhydrases (CAs) : These enzymes are crucial for regulating pH and fluid balance in biological systems. This compound-based inhibitors are being explored for conditions such as glaucoma and obesity due to their ability to modulate CA activity .
- Proteases : this compound compounds have shown effectiveness against various proteases, including:
1.2. Antimicrobial Properties
Sulfamides exhibit significant antibacterial activity. For instance:
- Sulfamethazine is commonly used in veterinary medicine to treat bacterial infections in livestock.
- Sulfadiazine , often combined with pyrimethamine, is utilized to treat toxoplasmosis in humans and animals .
1.3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives:
- New sulfonamide-triazole-glycoside hybrids have demonstrated cytotoxic effects against various human cancer cell lines, indicating promise for future cancer therapies .
- Compounds such as SLC-0111 are currently undergoing clinical trials for their efficacy against advanced solid tumors through carbonic anhydrase inhibition .
3.1. Clinical Research on Anticancer Efficacy
A study published in 2024 investigated the anticancer efficacy of new sulfonamide-based glycosides against human cancer cell lines. The results indicated significant cytotoxic activity, particularly against breast cancer cells, showcasing the potential of these compounds in oncology .
3.2. Pharmacological Profiles
Research has demonstrated that certain this compound derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for drug development:
- High affinity for target receptors with minimal side effects has been noted in compounds designed for conditions like overactive bladder and obesity .
Summary Table of this compound Applications
Application Area | Specific Use Cases | Mechanism of Action |
---|---|---|
Enzyme Inhibition | Carbonic anhydrases, proteases | Competitive inhibition of enzymatic activity |
Antimicrobial | Sulfamethazine (veterinary), sulfadiazine | Bacterial growth inhibition |
Anticancer | SLC-0111 (clinical trials) | Inhibition of carbonic anhydrase |
Metabolic Disorders | Potential treatments for obesity | Modulation of metabolic enzyme activity |
Mechanism of Action
The mechanism of action of sulfamide-based compounds varies depending on their specific application. For example, this compound antibiotics work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria . This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Sulfamide vs. Sulfonamides
Pharmacological Properties
Sulfamides exhibit superior CNS tolerability by avoiding CA-II inhibition, a common side effect of sulfonamides like zonisamide and topiramate . Structural flexibility allows optimization for anticonvulsant activity without CA off-target effects .
Binding Mechanisms
Sulfamides coordinate zinc in CA isoforms via the this compound group, similar to sulfonamides. However, electroneutrality of the this compound group reduces interaction energy in bimetallic enzymes compared to phosphinates, limiting potency in some contexts .
This compound vs. Sulfamic Acid
Property | This compound | Sulfamic Acid (H₃NSO₃) | Reference |
---|---|---|---|
pKa | ~8.5–10.5 | ~1.0 | |
CA Inhibition (EhiCA) | KI = 28–86 μM | Weak/no inhibition |
Despite structural similarity, this compound’s higher pKa enhances CA inhibition at physiological pH, making it more effective than sulfamic acid in anion inhibition studies .
This compound vs. Sulfamate Derivatives
Acyclic sulfamides demonstrate improved antiviral activity and synthetic versatility compared to rigid cyclic analogs .
This compound vs. Artemisinin Derivatives
Property | This compound (10-Amino-Artemisinin) | Artemether | Reference |
---|---|---|---|
Bioavailability | 70–80% | 20–30% | |
Microsomal Stability | High resistance to metabolism | Rapid biotransformation |
This compound-modified artemisinins show enhanced pharmacokinetics, with lower clearance (0.5 L/h/kg vs. 2.0 L/h/kg for artemether) and prolonged half-life, critical for antimalarial therapy .
This compound vs. Phosphinates in Enzyme Inhibition
Property | This compound Inhibitors | Phosphinate Inhibitors | Reference |
---|---|---|---|
Metal Coordination | Electroneutral interaction | Strong anionic interaction | |
Binding Affinity | KI = 10⁻⁶–10⁻⁵ M | KI = 10⁻⁹–10⁻⁸ M |
Phosphinates outperform sulfamides in metalloprotease inhibition due to stronger ionic interactions with zinc, highlighting this compound’s limitations in high-affinity enzyme targeting .
Key Research Findings and Contradictions
- Advantages : Sulfamides excel in avoiding off-target CA inhibition and achieving broad-spectrum anticonvulsant activity . Their tunable PK profile makes them ideal for CNS-targeted therapies .
- Limitations : Suboptimal metal-binding properties reduce efficacy in metalloenzyme inhibition compared to phosphinates . In some cases, removing the this compound group improves binding (e.g., MEK1/2 inhibitors) .
Biological Activity
Sulfamide, a derivative of sulfonamide, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an amine. They have been historically significant as antibacterial agents, particularly in the treatment of bacterial infections. Their mechanism primarily involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production.
Biological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
- Antibacterial Activity : Sulfamides are effective against various gram-positive and some gram-negative bacteria by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
- Antifungal and Antiviral Properties : Recent studies indicate that this compound derivatives also possess antifungal and antiviral activities, expanding their therapeutic potential beyond bacterial infections.
- Anti-inflammatory Effects : Some this compound compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Certain this compound derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
The primary mechanism through which this compound exerts its antibacterial effect is through competitive inhibition of DHPS. By structurally resembling PABA, this compound can bind to the active site of DHPS, preventing the conversion of PABA into folate. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.
Recent Research Findings
Recent studies have further elucidated the biological activity and therapeutic potential of this compound derivatives:
- Antimicrobial Efficacy : A study synthesized novel chromene-sulfamide hybrids that demonstrated significant binding affinity to DHPS from Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
- Cytotoxicity Studies : Research on various this compound derivatives revealed their cytotoxic effects against different cancer cell lines. For instance, certain compounds showed IC50 values in the micromolar range, indicating strong anticancer activity .
- In Vivo Studies : In vivo assessments have shown that some this compound derivatives can effectively reduce tumor growth in animal models while exhibiting minimal toxicity .
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial properties of several this compound derivatives against clinically relevant strains. The results indicated that specific modifications to the this compound structure significantly enhanced antibacterial potency. For example, compounds with an N1 substituent exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound derivatives in models of acute inflammation. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-α) when treated with specific this compound compounds .
Table 1: Biological Activities of Selected this compound Derivatives
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing sulfamide derivatives in synthetic chemistry?
Key methods include nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., symmetric/asymmetric S–O stretches at ~1100 cm⁻¹ and ~1300 cm⁻¹), and X-ray photoelectron spectroscopy (XPS) to quantify sulfur bonding environments (e.g., this compound moieties at S2p₃/₂ peaks of 168.4 eV). These techniques validate purity and structural integrity, especially for novel compounds .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound decomposes in humid environments, releasing nitrogen/sulfur oxides and ammonia. Use dry storage conditions , wear chemical-resistant gloves and protective eyewear , and work in a fume hood to avoid inhalation. Post-synthesis, ensure proper disposal of residues to prevent environmental contamination .
Q. How can researchers ensure reproducibility in this compound synthesis?
Document reaction parameters (e.g., solvent, temperature, stoichiometry) rigorously. For example, using DABCO-bis(sulfur dioxide) (DABSO) as a sulfur dioxide source requires anhydrous conditions and inert gas purging to prevent side reactions. Include purity validation (e.g., elemental analysis) and cross-reference synthetic protocols from peer-reviewed studies .
Q. What spectroscopic indicators assess the crystallinity of polysulfamides?
FTIR peaks for symmetric (~1100 cm⁻¹) and asymmetric (~1300 cm⁻¹) S–O stretches correlate with crystallinity. Complement with X-ray diffraction (XRD) to confirm lattice structure and hydrogen-bonding patterns in self-assembled systems .
Advanced Research Questions
Q. How can computational methods like CoMFA optimize this compound-based anticonvulsant design?
Comparative Molecular Field Analysis (CoMFA) models correlate 3D molecular fields with bioactivity. For sulfamides, train models using in vivo data (e.g., maximal electroshock (MES) tests in rodents) to predict Na⁺ channel inhibition. Validate with synthesized derivatives (e.g., JNJ-26489112) and refine using molecular dynamics simulations .
Q. What methodologies optimize this compound-functionalized self-assembled monolayers (SAMs) on gold surfaces?
Use 4-aminothiophenol (4-ATP) to anchor SAMs, then react with this compound precursors (e.g., ArSO₂NHOSO₂Ar). Monitor conversion rates (31–47%) via XPS by comparing this compound S2p signals with bound/unbound sulfur. Optimize hydrolysis conditions (e.g., pH 3–5, 50°C) to cleave this compound linkages reversibly .
Q. How does stable isotope analysis trace this compound precursors in forensic investigations?
Isotopic signatures (e.g., δ¹³C, δ¹⁵N) in this compound precursors persist through synthesis. For example, tetrodotoxin (TETS) derived from this compound can be traced to its source using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) . This method differentiates batches with >95% confidence .
Q. What in vitro/in vivo models evaluate this compound-derived anticonvulsants?
In vitro : Patch-clamp assays on neuronal cells to measure voltage-gated Na⁺/Ca²⁺ channel blockade. In vivo : MES tests in rodents for generalized seizures, and pentylenetetrazole (PTZ) tests for absence seizures. Include toxicity profiling (e.g., rotarod tests for motor impairment) .
Q. How do this compound linkers enhance antibody-drug conjugate (ADC) stability?
this compound’s hydrolytic stability under physiological conditions (pH 7.4, 37°C) prevents premature drug release. For example, Synaffix’s this compound linkers in ADCs improve plasma half-life by resisting serum esterases. Validate linker integrity via LC-MS and in vivo pharmacokinetic studies .
Q. What environmental factors influence this compound decomposition pathways?
Moisture accelerates hydrolysis into NH₃ and SOₓ, while UV exposure induces photolytic breakdown. Use thermogravimetric analysis (TGA) to assess thermal stability and HPLC-MS to identify degradation products under controlled humidity/temperature .
Q. Methodological Guidelines
- Data Contradictions : If XPS and FTIR data conflict (e.g., unexpected S–O peak shifts), re-examine sample preparation (e.g., solvent residues) and cross-validate with elemental analysis .
- Experimental Design : For SAM studies, include controls (e.g., unfunctionalized gold surfaces) and triplicate measurements to account for surface heterogeneity .
Properties
IUPAC Name |
sulfamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFHJWHLNUMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064885 | |
Record name | Sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-58-9 | |
Record name | Sulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Sulfamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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